molecular formula C23H20N4O3 B3205486 2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1040647-01-5

2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

Cat. No. B3205486
CAS RN: 1040647-01-5
M. Wt: 400.4 g/mol
InChI Key: HEAXYJQEMVWAMX-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Oxadiazoles have been used in the development of anticancer drugs . The unique structure of oxadiazoles allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells.

Vasodilator Applications

Some oxadiazoles have been found to have vasodilator effects . This means they can help relax and widen blood vessels, improving blood flow.

Anticonvulsant Applications

Oxadiazoles have also been used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of seizures in various neurological disorders such as epilepsy.

Antidiabetic Applications

Oxadiazoles have shown potential in the treatment of diabetes . They may help regulate blood sugar levels, making them a potential component of antidiabetic medications.

High-Energy Applications

Oxadiazoles and their derivatives have shown favorable oxygen balance and positive heat of formations . This makes them potential high-energy cores for various applications.

Antimicrobial Applications

The unique structure of oxadiazoles allows them to interact with various biological targets, potentially inhibiting the growth of bacteria and other microbes .

Anti-Inflammatory Applications

Oxadiazoles have also been used in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation in various conditions such as arthritis and other autoimmune diseases.

Antioxidant Applications

Oxadiazoles have shown potential as antioxidants . They may help protect cells from damage caused by free radicals, unstable molecules that can cause oxidative stress.

properties

IUPAC Name

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-13-16(2)27(14-19(28)24-18-11-7-4-8-12-18)23(29)20(15)22-25-21(26-30-22)17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAXYJQEMVWAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide

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